molecular formula C16H23ClN2O3S B7712941 2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide

2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No. B7712941
M. Wt: 358.9 g/mol
InChI Key: MKKOPWNCIZYNPM-UHFFFAOYSA-N
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Description

2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide, also known as CMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMS is a sulfonamide derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In neuroprotection, 2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress response genes. In inflammation, 2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and suppression of inflammation. In cancer cells, 2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. In neuroprotection, 2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide has been found to reduce oxidative stress and improve cognitive function by activating the Nrf2-ARE signaling pathway. In inflammation, 2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and potential therapeutic applications. However, 2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for the study of 2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, and the investigation of its mechanism of action at the molecular level. Additionally, the use of 2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide has been synthesized using various methods, including the reaction of N-cyclohexylmethanesulfonamide with 2-methoxybenzyl bromide in the presence of sodium hydride, and the reaction of N-cyclohexylmethanesulfonamide with 2-methoxybenzyl chloride in the presence of sodium hydride. The yield of 2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide synthesis using these methods has been reported to be around 70-80%.

Scientific Research Applications

2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, neuroprotection, and inflammation. In cancer research, 2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection, 2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In inflammation, 2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide has been found to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammatory diseases.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-12-8-9-13(17)10-15(12)18-16(20)11-19(23(2,21)22)14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKOPWNCIZYNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN(C2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide

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